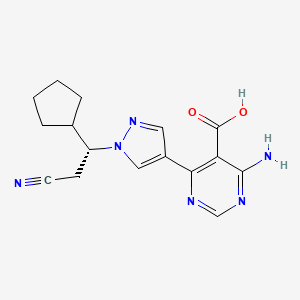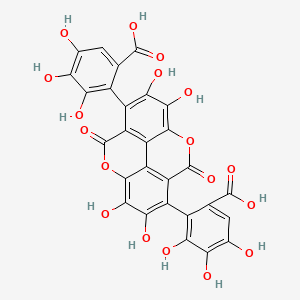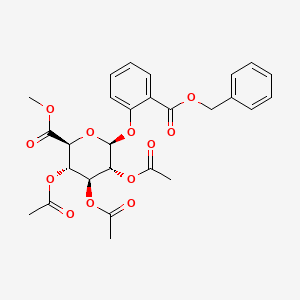![molecular formula C14H18Cl2N2S B13841011 Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride is a chemical compound with the molecular formula C14H16N2S.2HCl and a molecular weight of 317.28 . It is primarily used in proteomics research and is known for its solubility in DMSO, methanol, and water . The compound is stored at -20°C and has a melting point of 251-252°C .
Preparation Methods
The synthesis of Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride involves the reaction of 4-pyridyl ethyl bromide with sodium sulfide in an appropriate solvent . The reaction is typically carried out under reflux conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The pyridyl groups can undergo substitution reactions with electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol and DMSO, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride can be compared with other similar compounds, such as:
Di-[2-(4-pyridyl)ethyl]sulfide: The free base form of the compound, which has a different molecular weight and solubility properties.
4,4’-(Thiodiethylene)di-pyridine: Another related compound with similar structural features but different chemical properties.
The uniqueness of this compound lies in its specific dihydrochloride form, which provides distinct solubility and stability characteristics .
Properties
Molecular Formula |
C14H18Cl2N2S |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-[2-(2-pyridin-4-ylethylsulfanyl)ethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C14H16N2S.2ClH/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14;;/h1-4,7-10H,5-6,11-12H2;2*1H |
InChI Key |
NQCPKYSUWGTJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCSCCC2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)

![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)





